Cas no 5051-47-8 (N-[(z)-(2-chlorophenyl)methylideneamino]-n-methylmethanamine)

N-[(z)-(2-chlorophenyl)methylideneamino]-n-methylmethanamine structure
5051-47-8 structure
Product Name:N-[(z)-(2-chlorophenyl)methylideneamino]-n-methylmethanamine
CAS No:5051-47-8
MF:C9H11ClN2
MW:182.650040864944
CID:933886
PubChem ID:288041
Update Time:2025-04-19

N-[(z)-(2-chlorophenyl)methylideneamino]-n-methylmethanamine Chemical and Physical Properties

Names and Identifiers

    • N-[(z)-(2-chlorophenyl)methylideneamino]-n-methylmethanamine
    • 1-[2-(ethylpropylamino)ethyl]-1,1-dimethylhydrazini
    • 2-Chlor-benzaldehyd-dimethylhydrazon
    • 2-chlorobenzaldehyde dimethylhydrazone
    • AG-E-38835
    • CTK4E0315
    • EINECS 242-755-0
    • Hydrazinium,1-[2-(ethylphenylamino)ethyl]-1,1-dimethyl-, chloride (1:1)
    • Hydrazinium,1-[2-(ethylphenylamino)ethyl]-1,1-dimethyl-, chloride (8CI,9CI)
    • KB-217020
    • N,N-Dimethyl-N-(N-ethyl-N-phenylaminoethyl)hydraziniumchlorid
    • N,N-Dimethyl-N'-(o-chlorbenzyliden)-hydrazin
    • 2-[(2-Chlorophenyl)methylidene]-1,1-dimethylhydrazine
    • DTXSID40964738
    • 5051-47-8
    • 2-(2-chlorobenzylidene)-1,1-dimethylhydrazine
    • Inchi: 1S/C9H11ClN2/c1-12(2)11-7-8-5-3-4-6-9(8)10/h3-7H,1-2H3
    • InChI Key: OZEYYXGFOJMLQY-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C=NN(C)C

Computed Properties

  • Exact Mass: 182.06123
  • Monoisotopic Mass: 182.061076
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 3.1
  • Topological Polar Surface Area: 15.6

Experimental Properties

  • Density: 1.06
  • Boiling Point: 290°C at 760 mmHg
  • Flash Point: 129.2°C
  • Refractive Index: 1.525
  • PSA: 15.6

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